cyclo(delta-Ala-L-Val)

Description

Historical Context and Discovery of Diketopiperazines in Natural Products

Diketopiperazines, characterized by a six-membered ring formed from the condensation of two α-amino acids, were first identified as naturally occurring compounds in the early 20th century. nih.govresearchgate.net Initially, they were often dismissed as mere artifacts or degradation byproducts of proteins. researchgate.net However, this perception has evolved dramatically over time. Researchers now recognize DKPs as a major class of secondary metabolites produced by a vast array of organisms, including bacteria, fungi, and marine life. researchgate.netthieme-connect.commdpi.com

The stable and rigid framework of the DKP scaffold makes it an important pharmacophore—a structural feature responsible for a molecule's biological activity. bvsalud.orgmdpi.com This has led to the discovery of numerous DKPs with a wide spectrum of potent biological activities, such as antibacterial, antifungal, antiviral, and antitumor properties. researchgate.netwikipedia.org Their prevalence and diverse functions have established them as a significant area of research in natural product chemistry and drug discovery. wikipedia.org

Identification of Cyclo(delta-Ala-L-Val) as a Microbial Secondary Metabolite

Cyclo(delta-Ala-L-Val) is a specific diketopiperazine formed from the fusion of Δ-alanine and L-valine. bioaustralis.com It has been definitively identified as a secondary metabolite, a compound produced by an organism that is not essential for its basic growth or reproduction but often serves a specialized ecological function. It is primarily known as a bacterial cyclic dipeptide, synthesized and secreted by various microbial species. bioaustralis.comcaymanchem.com

Research has identified several Gram-negative bacteria as producers of cyclo(delta-Ala-L-Val). One of the most well-documented sources is Pseudomonas aeruginosa. chembk.comnih.gov In a key 1999 study, cyclo(delta-Ala-L-Val) was isolated from cell-free culture supernatants of this bacterium. nih.gov Beyond P. aeruginosa, the compound has also been found in other bacteria such as Proteus mirabilis, Citrobacter freundii, and Enterobacter agglomerans. nih.gov While it is broadly reported as a metabolite of both fungi and bacteria, its production is particularly noted among Gram-negative bacteria. wikipedia.orgbioaustralis.com

The ecological significance of cyclo(delta-Ala-L-Val) is intrinsically linked to its role in mediating interactions within microbial communities. As a secreted signaling molecule, it contributes to the chemical language that bacteria use to perceive their environment and interact with other organisms, a process critical for survival, competition, and symbiosis. thieme-connect.comarxiv.org

Table 1: Documented Microbial Producers of Cyclo(delta-Ala-L-Val)

| Producing Microorganism | Classification |

|---|---|

| Pseudomonas aeruginosa | Gram-negative bacterium |

| Proteus mirabilis | Gram-negative bacterium |

| Citrobacter freundii | Gram-negative bacterium |

| Enterobacter agglomerans | Gram-negative bacterium |

The primary role of cyclo(delta-Ala-L-Val) in microbial ecology is its function as a signaling molecule in quorum sensing (QS). chembk.com Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This compound is a key player in what is known as "quorum-sensing cross-talk," where signaling molecules from one bacterial system can influence another. bioaustralis.comnih.govtoku-e.com

Cyclo(delta-Ala-L-Val) has been shown to interact with LuxR-based QS systems, which are common in Gram-negative bacteria and typically respond to N-acylhomoserine lactone (AHL) signals. bioaustralis.com Research demonstrates that cyclo(delta-Ala-L-Val) can both activate and antagonize these systems. For instance, it can activate a LuxR-based AHL biosensor, though at higher concentrations than the natural AHL activators. nih.gov Conversely, it can also compete with AHL signal molecules, blocking the activation of the QS system. caymanchem.comnih.govbiomol.com This dual activity highlights its complex role in modulating bacterial behavior. bioaustralis.com Furthermore, at a concentration of 15 μM, cyclo(delta-Ala-L-Val) was found to reduce the colony expansion of Serratia liquefaciens by 21%, indicating an inhibitory effect on swarming motility, another behavior often regulated by quorum sensing. caymanchem.combiomol.com

Significance of Cyclo(delta-Ala-L-Val) in Contemporary Chemical Biology and Medicinal Chemistry Research

The unique biological activities of cyclo(delta-Ala-L-Val) make it a molecule of significant interest in modern research. In chemical biology, its ability to modulate quorum sensing systems makes it a valuable tool for studying the intricate networks of bacterial communication. mdpi.com Understanding how molecules like cyclo(delta-Ala-L-Val) facilitate inter-species signaling provides insight into the dynamics of complex microbial ecosystems. arxiv.org

In medicinal chemistry and drug discovery, the DKP scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets. wikipedia.org Cyclo(delta-Ala-L-Val) itself has demonstrated activities that suggest therapeutic potential. A notable finding is its ability to inhibit the interaction between the kinases Ras and Raf-1 in a yeast two-hybrid assay. caymanchem.combiomol.com The Ras-Raf pathway is a critical signaling cascade in human cells, and its dysregulation is a hallmark of many cancers, making inhibitors of this interaction highly sought after in oncology research. The exploration of such compounds is a key aspect of structure-based drug design. nih.gov Its role in interfering with bacterial signaling also positions it as a potential lead for developing anti-infective agents that disrupt bacterial virulence rather than killing the bacteria directly, which could be a strategy to combat antibiotic resistance. mdpi.com

Table 2: Investigated Biological Activities of Cyclo(delta-Ala-L-Val)

| Activity | System/Assay | Finding | Research Area |

|---|---|---|---|

| Quorum Sensing Modulation | LuxR-based E. coli biosensor | Activates the biosensor and antagonizes activation by 3-oxo-C6-HSL. caymanchem.comnih.govbiomol.com | Microbiology, Chemical Biology |

| Inhibition of Swarming Motility | Serratia liquefaciens | Reduces colony expansion by 21% at 15 μM. caymanchem.combiomol.com | Microbiology |

| Kinase Interaction Inhibition | Yeast two-hybrid assay | Inhibits the interaction between Ras and Raf-1 kinases. caymanchem.combiomol.com | Medicinal Chemistry, Cancer Research |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-oxo-C6-HSL (N-(β-ketocaproyl)-L-homoserine lactone) |

| Cyclo(delta-Ala-L-Val) |

| L-valine |

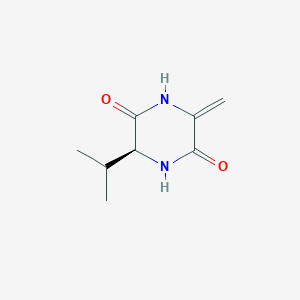

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYRGJUKSGFWQF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332085 | |

| Record name | Cyclo(deltaAla-L-Val) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25516-00-1 | |

| Record name | Cyclo(deltaAla-L-Val) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Chemical Synthesis Methodologies

Elucidation of Natural Biosynthetic Routes for Cyclo(delta-Ala-L-Val)

The natural production of cyclo(delta-Ala-L-Val) is believed to follow a pathway analogous to that of other microbial diketopiperazines, involving initial formation of a saturated cyclic dipeptide followed by an enzymatic dehydrogenation step.

The biosynthesis of the diketopiperazine core is primarily accomplished by two main enzymatic pathways: those involving non-ribosomal peptide synthetases (NRPSs) and those utilizing cyclodipeptide synthases (CDPSs). rsc.orgresearchgate.netresearchgate.net

Non-Ribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are well-known for their role in the synthesis of a wide array of peptide natural products. researchgate.net In the context of DKP formation, a dipeptide intermediate is assembled on the NRPS machinery and subsequently released through an intramolecular cyclization reaction to form the stable DKP ring. Studies on Pseudomonas aeruginosa, a known producer of various DKPs such as cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr), have implicated NRPSs in their biosynthesis. nih.govillinois.edursc.org It is plausible that a similar NRPS-dependent mechanism is responsible for the initial formation of cyclo(L-Ala-L-Val), the saturated precursor to cyclo(delta-Ala-L-Val).

Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from the ribosome to catalyze the formation of cyclodipeptides. rsc.orgnsf.gov The catalytic cycle of CDPSs involves the sequential binding of two aa-tRNAs and the formation of a dipeptidyl-enzyme intermediate, which then undergoes intramolecular cyclization to release the DKP product. rsc.org While a specific CDPS for cyclo(Ala-L-Val) has not yet been definitively identified, the widespread occurrence of CDPSs in microbial genomes suggests this as a viable alternative pathway for its formation. nsf.govnih.govnih.gov

A subsequent and crucial step in the biosynthesis of cyclo(delta-Ala-L-Val) is the introduction of the double bond in the alanine (B10760859) residue. This is likely achieved through the action of a tailoring enzyme, specifically a cyclodipeptide oxidase (CDO) . nih.govwiley-vch.de These enzymes are known to catalyze the α,β-dehydrogenation of amino acid residues within a DKP scaffold. For instance, the biosynthesis of the antibiotic albonoursin (B1666814) involves a CDO that converts cyclo(L-Phe-L-Leu) into its dehydrogenated counterpart. wiley-vch.denih.gov It is highly probable that a similar CDO acts on a cyclo(L-Ala-L-Val) precursor to yield the final cyclo(delta-Ala-L-Val) product. researchgate.netnih.govnih.gov

The genes responsible for the biosynthesis of DKPs are often clustered together in the microbial genome, forming a biosynthetic gene cluster (BGC). nih.govwiley-vch.debiorxiv.orgmdpi.com A typical BGC for a modified DKP like cyclo(delta-Ala-L-Val) would be expected to contain the gene for the core DKP-forming enzyme (either an NRPS or a CDPS) and the gene(s) for any modifying enzymes, such as a cyclodipeptide oxidase. nih.govwiley-vch.de

Bioinformatic analyses of bacterial genomes, particularly from genera like Pseudomonas and Streptomyces which are prolific producers of secondary metabolites, are instrumental in identifying potential DKP BGCs. nih.govwiley-vch.debiorxiv.orgmdpi.com The regulation of these gene clusters is often complex and can be influenced by various environmental cues and signaling molecules, including those involved in quorum sensing. nih.gov

Chemoenzymatic Strategies for Cyclo(delta-Ala-L-Val) Production

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. One potential chemoenzymatic approach to cyclo(delta-Ala-L-Val) could involve the enzymatic formation of the dehydroalanine (B155165) residue. For example, a peptide epimerase has been utilized in the synthesis of fluorinated-dehydroalanine-containing peptides, where the enzyme catalyzed a fluoride (B91410) elimination reaction. nih.govwiley-vch.deresearchgate.net While not directly applied to the synthesis of cyclo(delta-Ala-L-Val), this demonstrates the potential of using enzymes to create the unsaturated α-amino acid moiety from a suitably modified precursor. A hypothetical chemoenzymatic route could involve the chemical synthesis of a dipeptide containing a modified alanine residue (e.g., β-halo-alanine) followed by an enzymatic elimination reaction to form the dehydroalanine, and subsequent chemical cyclization.

Total Chemical Synthesis Approaches for Cyclo(delta-Ala-L-Val) and Analogues

The complete chemical synthesis of cyclo(delta-Ala-L-Val) and related dehydro-diketopiperazines can be achieved through both solid-phase and solution-phase methodologies.

Solid-phase synthesis offers a streamlined approach for the assembly of linear peptide precursors, which can then be cyclized to form the desired DKP. A common strategy for introducing the dehydroalanine residue involves the use of a precursor amino acid that can be converted to dehydroalanine at a later stage. One such method utilizes the incorporation of S-phenylselenocysteine into the peptide chain. illinois.edu After assembly of the linear dipeptide on the solid support, cleavage from the resin and subsequent mild oxidation of the selenide (B1212193) to a selenoxide triggers a spontaneous syn-elimination, yielding the dehydroalanine-containing peptide, which can then be cyclized. illinois.edu

Table 1: Representative Steps in a Potential Solid-Phase Synthesis of Cyclo(delta-Ala-L-Val)

| Step | Description | Key Reagents/Conditions |

| 1. Resin Loading | Attachment of the C-terminal amino acid (L-Valine) to a solid support. | Fmoc-L-Val-OH, coupling agents (e.g., DIC/HOBt), solid-phase resin (e.g., Wang resin). |

| 2. Deprotection | Removal of the Fmoc protecting group from the N-terminus of L-Valine. | Piperidine in DMF. |

| 3. Coupling | Coupling of the next amino acid precursor (S-phenylselenocysteine). | Fmoc-Sec(Ph)-OH, coupling agents. |

| 4. Deprotection | Removal of the Fmoc protecting group from the N-terminus of S-phenylselenocysteine. | Piperidine in DMF. |

| 5. Cleavage | Cleavage of the linear dipeptide from the resin. | Trifluoroacetic acid (TFA). |

| 6. Oxidation/Elimination | Conversion of the phenylselenocysteine (B1259780) residue to dehydroalanine. | Hydrogen peroxide or sodium periodate. |

| 7. Cyclization | Intramolecular cyclization to form the diketopiperazine ring. | High dilution, coupling agents (e.g., HATU, PyBOP). |

This table presents a hypothetical synthetic route based on established methodologies.

Solution-phase synthesis provides an alternative and often more scalable approach to cyclic peptides. mdpi.comresearchgate.netnih.govub.edunih.gov The synthesis of the linear dipeptide precursor can be achieved using standard peptide coupling reagents. The introduction of the dehydroalanine residue can be accomplished through various methods, including the β-elimination of a serine derivative or the condensation of a protected amino acid with an N-acylated dehydroamino acid precursor. Once the linear dehydro-dipeptide is obtained, macrolactamization under high-dilution conditions is employed to favor the intramolecular cyclization over intermolecular polymerization, yielding the desired cyclo(delta-Ala-L-Val). researchgate.netnih.gov

Table 2: Comparison of Synthetic Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

| Advantages | - Ease of purification (filtration).- Amenable to automation.- Use of excess reagents to drive reactions to completion. | - Scalability.- Potentially higher yields for specific targets.- Greater flexibility in reaction conditions. |

| Disadvantages | - Can be difficult to scale up.- Resin-related side reactions can occur.- Characterization of resin-bound intermediates is challenging. | - Requires purification after each step (e.g., chromatography).- Can be more time-consuming and labor-intensive.- Risk of intermolecular side reactions. |

Stereoselective Synthesis of the Delta-Alanine Residue

The primary challenge in the synthesis of the Δ-Ala residue lies in achieving facial selectivity during subsequent chemical transformations, such as hydrogenation, to yield a specific stereoisomer of the corresponding saturated alanine residue.

One established method involves the asymmetric hydrogenation of the dehydroalanine residue within a pre-formed cyclodipeptide. For instance, the hydrogenation of cyclo(-L-Val-ΔAla-) using a palladium black catalyst can lead to a high degree of chiral induction. nih.gov The existing chirality of the L-valine residue within the diketopiperazine ring directs the hydrogenation process, favoring the formation of one stereoisomer of alanine over the other. Research has demonstrated that when L-valine is the chiral source, a high chiral induction can be achieved, yielding the L-alanine residue with high stereoselectivity. nih.gov

The general approach for synthesizing the dehydroalanine-containing cyclodipeptides often starts with the corresponding serine-containing cyclodipeptide, such as cyclo(-L-Val-L-Ser-). nih.gov This precursor undergoes tosylation followed by a base-mediated elimination reaction to introduce the double bond of the dehydroalanine residue. nih.gov While this process effectively creates the Δ-Ala moiety, the stereoselectivity of the subsequent hydrogenation is paramount for producing an enantiomerically pure final product.

The table below summarizes key aspects of the stereoselective synthesis of the alanine residue from a dehydroalanine precursor in a cyclodipeptide context, based on available research findings.

| Precursor Compound | Reaction | Catalyst | Key Outcome |

| cyclo(-L-Val-ΔAla-) | Asymmetric Hydrogenation | Palladium Black | High chiral induction, yielding predominantly the L-alanine containing dipeptide. nih.gov |

| cyclo(-L-Aminoacyl-ΔAla-) | Asymmetric Hydrogenation | Palladium Black | The chiral L-aminoacyl residue directs the stereochemistry of the resulting alanine. nih.gov |

It is important to note that the inherent rigidity of the diketopiperazine ring plays a crucial role in the stereochemical outcome of these reactions. The fixed conformation of the ring system can shield one face of the dehydroalanine double bond, leading to the preferential addition of hydrogen from the less hindered side.

While chemical synthesis provides a viable route, the biosynthesis of dehydroalanine residues in natural products typically involves the post-translational modification of serine or cysteine residues. wikipedia.org Specific enzymes catalyze the elimination of water or hydrogen sulfide (B99878) to form the unsaturated amino acid. wikipedia.org However, detailed enzymatic studies specifically focusing on the stereoselective formation of the Δ-Ala residue within cyclo(delta-Ala-L-Val) are not extensively documented in the current scientific literature.

Advanced Structural Elucidation and Conformational Dynamics

Experimental Structural Characterization of Cyclo(delta-Ala-L-Val)

Extensive searches of scientific literature and chemical databases did not yield specific experimental data on the structural characterization of the chemical compound cyclo(delta-Ala-L-Val). Consequently, detailed research findings regarding its high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, vibrational spectroscopy, or Circular Dichroism (CD) spectroscopy are not available.

The following sections outline the standard experimental techniques that would be employed for the structural elucidation of this compound, but it is important to note that the specific data for cyclo(delta-Ala-L-Val) is not present in the currently accessible scientific literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For cyclo(delta-Ala-L-Val), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary.

To understand the conformation of the diketopiperazine ring and the orientation of the side chains, vicinal proton-proton coupling constants (³J-couplings) would be measured from a high-resolution ¹H NMR spectrum. These couplings, particularly those between the alpha-protons and the amide protons (³J(Hα,HN)), provide information about the dihedral angles (φ) according to the Karplus equation.

The Nuclear Overhauser Effect (NOE) is crucial for determining through-space proximities between protons. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would reveal which protons are close to each other in space, providing key constraints for building a three-dimensional model of the molecule's preferred conformation in solution. For instance, NOEs between the valine side chain protons and the dehydroalanine (B155165) methylene protons would define their relative orientation.

Table 3.1.1.1: Hypothetical NMR J-Coupling and NOE Data for Conformational Analysis of Cyclo(delta-Ala-L-Val)

| Parameter | Involved Nuclei | Expected Information |

|---|---|---|

| ³J(Hα-HN) | Val Cα-H and N-H | Provides insight into the φ dihedral angle of the valine residue. |

| NOE | Val side chain ↔ δ-Ala Cβ-H₂ | Indicates the spatial proximity and relative orientation of the side chains. |

| NOE | Val Cα-H ↔ δ-Ala Cβ-H₂ | Helps define the folding of the diketopiperazine ring. |

Note: This table is illustrative and not based on experimental data.

The conformation of cyclic dipeptides can be influenced by the solvent environment. Performing NMR studies in a variety of solvents with different polarities (e.g., chloroform-d, dimethyl sulfoxide-d₆, methanol-d₄, and water) would provide insight into the conformational flexibility of cyclo(delta-Ala-L-Val) and the role of hydrogen bonding in stabilizing specific conformations. Changes in chemical shifts and coupling constants across different solvents would indicate solvent-induced conformational changes.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single crystal of cyclo(delta-Ala-L-Val) would be required for this analysis. The resulting electron density map would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the diketopiperazine ring (e.g., planar, boat, or chair) and the arrangement of the side chains in the crystal lattice. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

Table 3.1.2: Hypothetical Crystallographic Data for Cyclo(delta-Ala-L-Val)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Hydrogen Bonding Network | Description of intermolecular H-bonds |

Note: This table is illustrative and not based on experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. For cyclo(delta-Ala-L-Val), characteristic vibrational bands for the amide groups (Amide I, II, and III bands), the C=C bond of the dehydroalanine residue, and the C-H bonds would be observed. The frequencies of these bands, particularly the Amide I (mainly C=O stretching) and Amide A (N-H stretching) bands, are sensitive to hydrogen bonding and the conformation of the peptide backbone. Comparing the spectra in the solid state and in solution could provide information on conformational differences between the two states.

Table 3.1.3: Hypothetical Vibrational Frequencies for Cyclo(delta-Ala-L-Val)

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Information |

|---|---|---|

| Amide A (N-H stretch) | 3200-3400 | Hydrogen bonding status of amide protons. |

| Amide I (C=O stretch) | 1630-1680 | Secondary structure and hydrogen bonding of the carbonyl groups. |

| C=C stretch (δ-Ala) | ~1650 | Presence and environment of the dehydroalanine double bond. |

Note: This table is illustrative and not based on experimental data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a sensitive technique for studying the secondary structure of peptides and proteins. The CD spectrum of cyclo(delta-Ala-L-Val) would exhibit characteristic bands in the far-UV region (around 190-250 nm) that are related to the peptide bond conformations within the diketopiperazine ring. The shape and intensity of the CD spectrum can provide qualitative information about the ring conformation and can be used to study conformational changes induced by changes in solvent or temperature.

Computational Modeling and Simulation of Cyclo(delta-Ala-L-Val) Conformations

The conformational landscape and dynamic behavior of cyclo(delta-Ala-L-Val) are crucial for understanding its biological activity and potential as a therapeutic agent. Computational modeling and simulation provide powerful tools to investigate these aspects at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.

Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT)

Molecular mechanics (MM) and quantum chemical (QC) calculations are fundamental to exploring the structural preferences and energetic properties of cyclo(delta-Ala-L-Val). These methods allow for the determination of stable conformations and the analysis of the electronic structure.

The conformational space of cyclo(delta-Ala-L-Val) is typically explored through a combination of systematic or stochastic conformational searches followed by energy minimization using molecular mechanics force fields. The resulting low-energy structures are then subjected to more accurate quantum chemical calculations, such as Density Functional Theory (DFT), to refine their geometries and relative energies.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), are used to locate the stationary points on the potential energy surface of the molecule. For cyclo(delta-Ala-L-Val), the diketopiperazine ring can adopt several conformations, with the most common being boat and planar or nearly planar forms. The presence of the exocyclic methylene group in the delta-Ala residue and the bulky isopropyl group of the L-Val residue significantly influences the conformational preferences.

Theoretical calculations for similar diketopiperazines suggest that the boat conformation is generally the most stable, though the energy difference between conformers can be small. baranlab.org The planarity of the peptide bonds is also a key factor, with slight deviations from planarity often observed to relieve steric strain.

Table 1: Calculated Relative Energies of Cyclo(delta-Ala-L-Val) Conformers

| Conformer | Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Boat | 0.00 |

| 2 | Twisted Boat | 1.5 - 2.5 |

| 3 | Planar | 3.0 - 5.0 |

The conformational energy landscape, mapped by these calculations, reveals the relative populations of different conformers at thermal equilibrium and the energy barriers separating them. This landscape is critical for understanding which shapes the molecule is likely to adopt in a biological environment.

Quantum chemical calculations are invaluable for predicting spectroscopic parameters that can be compared with experimental data to validate the computed structures. For instance, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. gre.ac.uk

The calculated vibrational modes for cyclo(delta-Ala-L-Val) would be expected to show characteristic peaks for the amide C=O stretching (Amide I band), N-H bending (Amide II band), and the C=C stretching of the exocyclic methylene group. The precise frequencies of these modes are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. gre.ac.uk

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted from the optimized geometries. These theoretical predictions can aid in the interpretation of experimental NMR spectra, providing a powerful tool for the structural elucidation of cyclo(delta-Ala-L-Val) in solution.

Table 2: Predicted Vibrational Frequencies for the Boat Conformer of Cyclo(delta-Ala-L-Val)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| C=C Stretch | 1620 - 1640 |

| N-H Bend (Amide II) | 1510 - 1540 |

Note: These predicted frequencies are based on typical ranges observed for similar cyclic dipeptides in DFT calculations and serve as an illustrative example.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility and conformational transitions of cyclo(delta-Ala-L-Val). nih.gov

MD simulations of cyclo(delta-Ala-L-Val) in an explicit solvent, such as water, can reveal the transitions between different ring conformations. The diketopiperazine ring can exhibit significant flexibility, and simulations can quantify the timescale and frequency of transitions between boat, twisted, and planar forms. The flexibility of the side chains, particularly the isopropyl group of valine, can also be assessed.

Analysis of the simulation trajectory can identify the most populated conformational states and the pathways for interconversion. Techniques such as principal component analysis (PCA) or clustering can be used to identify the dominant modes of motion and group similar structures, providing a comprehensive understanding of the molecule's dynamic conformational landscape. nih.gov

MD simulations are particularly powerful for studying the interaction of cyclo(delta-Ala-L-Val) with biological targets, such as proteins. By placing the molecule in the binding site of a protein, MD simulations can provide insights into the dynamics and stability of the ligand-protein complex.

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. The flexibility of both the ligand and the protein at the binding interface can be monitored to understand the process of induced fit. Furthermore, the residence time of the ligand in the binding pocket and the conformational changes it undergoes upon binding can be analyzed.

By calculating the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), MD simulations can provide a quantitative measure of the binding affinity. This information is invaluable for understanding the molecular basis of the biological activity of cyclo(delta-Ala-L-Val) and for the rational design of more potent analogs. nih.gov

Table 3: Intermolecular Interactions of Cyclo(delta-Ala-L-Val) in a Hypothetical Protein Binding Site from MD Simulations

| Interaction Type | Protein Residue | Ligand Atom/Group |

| Hydrogen Bond | Aspartate | N-H of Valine |

| Hydrogen Bond | Serine | C=O of delta-Ala |

| Hydrophobic | Leucine, Isoleucine | Isopropyl group of Valine |

| van der Waals | Phenylalanine | Methylene group of delta-Ala |

Note: This table presents a hypothetical scenario of ligand-protein interactions to illustrate the type of data that can be obtained from MD simulations, as specific binding studies for cyclo(delta-Ala-L-Val) are not publicly available.

Effects of Environmental Factors on Conformational Behavior

The conformation of the diketopiperazine ring is influenced by various environmental factors such as the solvent, temperature, and pH. While specific experimental studies on cyclo(δ-Ala-L-Val) are not extensively documented in publicly available literature, the behavior of other cyclic dipeptides allows for an informed discussion of the potential effects.

The DKP ring can exist in various conformations, including planar, boat, and chair forms. The introduction of the exocyclic double bond in the δ-Ala residue imparts significant planarity to that part of the molecule. The conformational flexibility of the ring is therefore largely dependent on the L-Valine residue.

Solvent Effects: The polarity of the solvent can significantly influence the conformational equilibrium of the DKP ring. In polar solvents, conformations that maximize the dipole moment of the molecule are generally favored. For cyclo(δ-Ala-L-Val), this would likely involve specific orientations of the valine side chain and the peptide backbone that are stabilized by solvent interactions. Hydrogen bonding between the solvent and the amide protons and carbonyl oxygens of the DKP ring can also affect the conformational preference. In nonpolar solvents, intramolecular interactions would be more dominant in determining the conformation.

Temperature Effects: Temperature variations can influence the conformational dynamics by providing the energy required to overcome rotational barriers. For cyclo(δ-Ala-L-Val), an increase in temperature would likely lead to a greater population of higher energy conformations and more rapid interchange between different conformational states. This dynamic behavior can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

pH Effects: While the diketopiperazine ring itself is generally stable across a range of pH values, extreme pH conditions can potentially lead to hydrolysis of the amide bonds. However, within a physiologically relevant pH range, the direct effect on the conformation of cyclo(δ-Ala-L-Val) is expected to be minimal as the molecule does not possess readily ionizable functional groups.

A summary of the expected effects of environmental factors on the conformational behavior of cyclo(δ-Ala-L-Val) is presented in the table below.

| Environmental Factor | Expected Effect on Conformational Behavior of cyclo(δ-Ala-L-Val) |

| Solvent Polarity | Influences the equilibrium between different ring conformations. Polar solvents may stabilize more open or extended conformations, while nonpolar solvents may favor more folded structures. |

| Temperature | Affects the population of different conformational states and the rate of interconversion between them. Higher temperatures lead to increased flexibility. |

| pH | Minimal direct effect on conformation within a stable range. Extreme pH may lead to chemical degradation. |

Stereochemical Purity and Chiral Analysis Techniques

The stereochemical configuration of cyclic dipeptides is a critical determinant of their biological activity. nih.gov For cyclo(δ-Ala-L-Val), the L-Valine residue introduces a chiral center. The δ-Ala residue, being achiral, does not contribute to the number of stereoisomers. Therefore, two potential stereoisomers exist: cyclo(δ-Ala-L-Val) and cyclo(δ-Ala-D-Val). Ensuring stereochemical purity is crucial for understanding its biological role and for any potential applications.

A variety of analytical techniques can be employed to assess the stereochemical purity of cyclic dipeptides.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times. For cyclo(δ-Ala-L-Val), a suitable chiral column could effectively separate it from its cyclo(δ-Ala-D-Val) counterpart.

Gas Chromatography (GC) on Chiral Phases: Similar to chiral HPLC, chiral GC can be used for the separation of volatile derivatives of cyclic dipeptides. Derivatization is often necessary to increase the volatility of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly in the presence of chiral solvating agents or chiral shift reagents, can be used to distinguish between enantiomers. The chiral environment induced by the agent can lead to separate signals for the corresponding protons or carbons of the different stereoisomers. Two-dimensional NMR techniques, such as NOESY, can provide information about the spatial proximity of atoms, which can also be used to infer stereochemistry. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy is a sensitive technique for determining the absolute configuration of chiral molecules. nih.gov Enantiomers of a chiral molecule will produce mirror-image ECD spectra. By comparing the experimental ECD spectrum of a sample to reference spectra of known stereoisomers, the absolute configuration can be unambiguously assigned. nih.gov This method has been successfully applied to differentiate stereoisomers of other cyclic dipeptides, such as cyclo(Val-Pro). nih.gov

The table below summarizes the key chiral analysis techniques applicable to cyclo(δ-Ala-L-Val).

| Technique | Principle of Chiral Discrimination | Application to cyclo(δ-Ala-L-Val) |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of cyclo(δ-Ala-L-Val) from cyclo(δ-Ala-D-Val). |

| Chiral GC | Differential interaction with a chiral stationary phase for volatile derivatives. | Separation of derivatized stereoisomers. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes or interactions leading to distinct NMR signals. | Determination of enantiomeric excess. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Determination of the absolute configuration by comparison with reference spectra. nih.gov |

Investigation of Biological Activities and Molecular Mechanisms of Action

Modulation of Bacterial Quorum Sensing Systems

Cyclo(delta-Ala-L-Val) has been identified as a modulator of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate group behaviors. nih.gov This diketopiperazine, a secondary metabolite found in both bacteria and fungi, demonstrates the ability to influence QS systems, suggesting a role in the intricate cross-talk between different bacterial signaling mechanisms. bioaustralis.comtoku-e.com

Activation and Antagonism of LuxR-Based Quorum Sensing

Research has shown that cyclo(delta-Ala-L-Val) can both activate and antagonize LuxR-based quorum sensing systems. bioaustralis.com It has been observed to activate an N-acylhomoserine lactone (AHL) biosensor that is based on LuxR. biomol.comcaymanchem.comnih.gov This activation, however, requires significantly higher concentrations compared to the natural activator, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). nih.gov

Conversely, cyclo(delta-Ala-L-Val) also acts as an antagonist. nih.gov Competition studies have demonstrated its ability to block the activation of the biosensor by 3-oxo-C6-HSL, with a reported IC50 value of 0.8 mM. biomol.comcaymanchem.comglpbio.com This suggests that cyclo(delta-Ala-L-Val) may compete with the natural AHL signal for the same binding site on the LuxR protein. nih.gov This dual agonist/antagonist activity highlights the complexity of its interaction with LuxR-based systems. bioaustralis.com

Interference with N-Acylhomoserine Lactone (AHL) Signaling

The primary mechanism by which cyclo(delta-Ala-L-Val) interferes with AHL signaling is through its interaction with LuxR-type receptors. nih.gov N-Acyl homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to regulate gene expression in a population-density-dependent manner. wikipedia.org Cyclo(delta-Ala-L-Val), while not an AHL itself, has been identified in the culture supernatants of Pseudomonas aeruginosa as a compound capable of activating an AHL biosensor. nih.gov

Its ability to both activate the biosensor on its own and compete with AHLs like 3-oxo-C6-HSL indicates a direct interference with the signaling pathway. biomol.comnih.gov This interference is a key aspect of its role in quorum sensing cross-talk. bioaustralis.com

Mechanisms of Inter-Species and Intra-Species Quorum Sensing Cross-Talk

The activity of cyclo(delta-Ala-L-Val) points to the existence of cross-talk between bacterial signaling systems. bioaustralis.com Found in various Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus mirabilis, Citrobacter freundii, and Enterobacter agglomerans, this compound can influence the quorum sensing systems of other bacteria. nih.gov For instance, it can affect the N-butanoylhomoserine lactone-dependent swarming motility in Serratia liquefaciens. nih.gov

The precise mode of action is not fully understood, but its ability to activate and antagonize LuxR-based systems in different bacterial species suggests a broad-spectrum influence on bacterial communication. bioaustralis.comnih.gov This cross-talk capability could have significant implications for microbial ecology and interactions within complex bacterial communities.

Effects on Bacterial Motility and Biofilm Formation

Cyclo(delta-Ala-L-Val) has been shown to impact bacterial motility, a key factor in colonization and biofilm formation. biomol.comcaymanchem.comwikipedia.org Specifically, at a concentration of 15 µM, it was found to reduce the colony expansion of Serratia liquefaciens by 21%, indicating an inhibition of swarming motility. biomol.comcaymanchem.comglpbio.com Bacterial motility, which can be powered by appendages like flagella or pili, is crucial for bacteria to move across surfaces and establish biofilms. wikipedia.org

Biofilm formation is a complex process regulated by quorum sensing, where bacteria attach to surfaces and produce an extracellular matrix. nih.govscian.cl By interfering with quorum sensing signals, cyclo(delta-Ala-L-Val) can indirectly affect this process. The inhibition of swarming motility is a direct example of how this compound can disrupt a behavior that is often a prerequisite for successful biofilm development. biomol.comcaymanchem.com

Enzyme and Protein Interaction Modulation

Beyond its effects on bacterial communication, cyclo(delta-Ala-L-Val) also exhibits the ability to modulate the interaction of key enzymes and proteins involved in critical cellular signaling pathways.

Inhibition of Kinase Activity (e.g., Ras and Raf-1 pathway components)

A significant finding is the ability of cyclo(delta-Ala-L-Val) to inhibit the interaction between the kinases Ras and Raf-1. biomol.comcaymanchem.comglpbio.com This inhibition was observed in a yeast two-hybrid assay and was shown to be concentration-dependent. biomol.comcaymanchem.comglpbio.com The Ras-Raf-MEK-ERK pathway is a fundamental signaling cascade that controls essential cellular processes such as cell survival, proliferation, and differentiation. e-jlc.orgsmw.ch

The Ras family of small GTPases, when activated, bind to and activate Raf kinases, initiating the downstream signaling cascade. smw.ch Dysregulation of this pathway is a common feature in many cancers. e-jlc.orginquiriesjournal.com The ability of cyclo(delta-Ala-L-Val) to disrupt the initial protein-protein interaction between Ras and Raf-1 suggests its potential as a modulator of this critical pathway. biomol.comcaymanchem.comnih.gov

Table 1: Biological Activities of cyclo(delta-Ala-L-Val)

| Biological Activity | Target System/Molecule | Observed Effect | Concentration | Reference |

| Quorum Sensing Activation | LuxR-based AHL E. coli biosensor | Activation | Concentration-dependent | biomol.com, nih.gov |

| Quorum Sensing Antagonism | LuxR-based AHL E. coli biosensor (vs. 3-oxo-C6-HSL) | Blocks activation | IC50 = 0.8 mM | biomol.com, caymanchem.com, glpbio.com |

| Inhibition of Bacterial Motility | Serratia liquefaciens colony expansion | 21% reduction | 15 µM | biomol.com, caymanchem.com, glpbio.com |

| Protein-Protein Interaction Inhibition | Ras and Raf-1 kinases | Inhibition | Concentration-dependent | biomol.com, caymanchem.com, glpbio.com |

Mechanisms of Diketopiperazine-Mediated Enzyme Inhibition

While direct enzymatic inhibition studies on cyclo(delta-Ala-L-Val) are not extensively reported for all enzyme classes, the broader family of diketopiperazines, to which it belongs, has demonstrated a range of enzyme inhibitory activities. This suggests potential, yet unconfirmed, similar activities for cyclo(delta-Ala-L-Val).

Inhibition of Quorum Sensing Synthases (e.g., CepI)

Cyclo(delta-Ala-L-Val) has been identified as an inhibitor of quorum sensing (QS), a bacterial cell-to-cell communication system. It has been shown to block the activation of a LuxR-based N-acylhomoserine lactone (AHL) biosensor in E. coli. biomol.comglpbio.comcaymanchem.com This inhibitory action is achieved by competing with the natural signaling molecule, N-(β-ketocaproyl)-L-homoserine lactone (3-oxo-C6-HSL), for binding to the LuxR-type receptor. biomol.comglpbio.comcaymanchem.com By occupying the binding site on the receptor protein, cyclo(delta-Ala-L-Val) prevents the conformational changes necessary for the activation of gene expression regulated by quorum sensing. This mechanism of competitive inhibition disrupts the signaling cascade that controls various bacterial behaviors, including virulence factor production and biofilm formation. frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this process has been reported to be 0.8 mM. biomol.comglpbio.comcaymanchem.com Furthermore, at a concentration of 15 μM, it has been observed to reduce the colony expansion of Serratia liquefaciens by 21%, indicating an inhibition of swarming motility, a phenotype often regulated by quorum sensing. biomol.comglpbio.comcaymanchem.com

The general mechanism for quorum sensing inhibition by molecules like cyclo(delta-Ala-L-Val) can involve several strategies: interference with autoinducer synthesis, degradation of the signaling molecules, or, as observed here, competition for the receptor protein. mdpi.comresearchgate.netresearchgate.net

Inhibition of Sirtuin Deacetylases (e.g., SIRT2)

Direct evidence for the inhibition of sirtuin deacetylases, specifically SIRT2, by cyclo(delta-Ala-L-Val) is not currently available in the scientific literature. However, research into other diketopiperazine-containing compounds has revealed their potential as potent and selective inhibitors of SIRT2. nih.govacs.orgacs.orgjst.go.jpfigshare.com For instance, a conjugate of a diketopiperazine and 2-anilinobenzamide (B173500) has been shown to be a potent SIRT2-selective inhibitor. nih.govacs.orgacs.org The proposed mechanism involves the diketopiperazine moiety targeting the substrate-binding site of SIRT2, potentially forming hydrogen bonds with key amino acid residues such as Val233, Gly236, Glu237, and Gln267. acs.org Some of these inhibitors act in a mechanism-based manner, forming a conjugate with ADP-ribose and targeting the "selectivity pocket," the substrate-binding site, and the NAD+-binding site of the enzyme. nih.govacs.org

Given that cyclo(delta-Ala-L-Val) shares the core diketopiperazine scaffold, it is plausible that it could exhibit similar inhibitory activity against SIRT2, although this remains to be experimentally verified.

Other Enzyme Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase (AChE): There is no specific data on the inhibition of acetylcholinesterase by cyclo(delta-Ala-L-Val). However, various other diketopiperazines isolated from natural sources have demonstrated AChE inhibitory activity. mdpi.comnih.govnih.govscielo.brpsu.edu For example, diketopiperazines from the fungus Aspergillus sp. SCSIO41407 and endophytic fungi have shown potent inhibition of AChE. mdpi.comnih.govscielo.br The mechanism of action for these diketopiperazines as AChE inhibitors is not fully elucidated but is an active area of research for the development of new therapeutics for neurodegenerative diseases. nih.gov

Carbonic Anhydrase (CA): Similarly, direct inhibition of carbonic anhydrase by cyclo(delta-Ala-L-Val) has not been reported. The field of carbonic anhydrase inhibitors is vast, with many studies focusing on sulfonamide-based compounds. nih.gov However, some research has explored other chemical scaffolds, including those containing amino acid building blocks, which are the precursors to diketopiperazines. nih.gov A new sulfur-containing diketopiperazine from Streptomyces rochei has been reported to be a potent inhibitor of Carbonic Anhydrase II. researchgate.net This suggests that diketopiperazines could potentially interact with and inhibit carbonic anhydrases, but further investigation is required to determine if cyclo(delta-Ala-L-Val) possesses this activity.

Elucidation of Protein-Protein Interaction (PPI) Disruption

A significant finding regarding the biological activity of cyclo(delta-Ala-L-Val) is its ability to disrupt protein-protein interactions (PPIs). Specifically, it has been shown to inhibit the interaction between the kinases Ras and Raf-1 in a concentration-dependent manner, as demonstrated in a yeast two-hybrid assay. biomol.comglpbio.comcaymanchem.com The Ras-Raf interaction is a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is fundamental for cell proliferation, differentiation, and survival. biorxiv.orgelifesciences.orgnih.gov

The precise molecular mechanism by which cyclo(delta-Ala-L-Val) disrupts the Ras-Raf-1 interaction has not been fully detailed. However, the disruption of PPIs is a key strategy in the development of new therapeutic agents. nih.govpnas.orgaip.org Small molecules can inhibit such interactions by binding to one of the protein partners, inducing a conformational change that prevents the binding of the other partner, or by directly blocking the interaction interface. Given the relatively small size of cyclo(delta-Ala-L-Val), it is likely to bind to a "hot spot" on the surface of either Ras or Raf-1, a small region that contributes a significant portion of the binding energy for the interaction.

Cellular Biological Effects and Signaling Pathways

The molecular interactions of cyclo(delta-Ala-L-Val) translate into observable effects on cellular biology, primarily through the modulation of key signaling pathways.

Impact on Signal Transduction Cascades

The most direct impact of cyclo(delta-Ala-L-Val) on signal transduction is through its inhibition of the Ras-Raf-1 interaction. This interaction is a pivotal upstream event in the MAPK/ERK pathway. biorxiv.orgelifesciences.orgnih.gov By preventing the association of Ras and Raf-1, cyclo(delta-Ala-L-Val) effectively blocks the downstream phosphorylation cascade that includes MEK and ERK. The activation of this pathway is crucial for transmitting signals from cell surface receptors to the nucleus, ultimately leading to changes in gene expression that govern cellular processes like growth and division. savemyexams.com Therefore, inhibition of this pathway by cyclo(delta-Ala-L-Val) would be expected to have anti-proliferative effects.

The disruption of quorum sensing by cyclo(delta-Ala-L-Val) also represents an impact on a signal transduction pathway, albeit in bacteria. By blocking the reception of the autoinducer signal, the compound prevents the downstream transcriptional changes that are dependent on this signaling cascade. frontiersin.orgmdpi.comresearchgate.net

Below is a table summarizing the known and potential biological activities of cyclo(delta-Ala-L-Val).

| Biological Target/Process | Specific Action | Observed Effect | IC50/Concentration |

| Quorum Sensing | Competitive inhibition of LuxR-type receptor | Blocks activation of AHL biosensor | 0.8 mM biomol.comglpbio.comcaymanchem.com |

| Reduces swarming motility of S. liquefaciens | 15 μM (21% reduction) biomol.comglpbio.comcaymanchem.com | ||

| Protein-Protein Interaction | Inhibition of Ras-Raf-1 interaction | Disrupts a key step in the MAPK pathway | Concentration-dependent biomol.comglpbio.comcaymanchem.com |

| Enzyme Inhibition (Potential) | |||

| Sirtuin Deacetylase (SIRT2) | Not directly tested; other DKPs are inhibitors | - | - |

| Acetylcholinesterase | Not directly tested; other DKPs are inhibitors | - | - |

| Carbonic Anhydrase | Not directly tested; other DKPs are inhibitors | - | - |

Modulation of Cell Proliferation and Apoptosis Pathways

The cyclic dipeptide cyclo(delta-Ala-L-Val) has been investigated for its effects on signaling pathways that govern cell growth and survival. Research has indicated that this compound can interfere with key protein-protein interactions essential for cell proliferation. Specifically, cyclo(delta-Ala-L-Val) has been shown to inhibit the interaction between the kinases Ras and Raf-1. biomol.comglpbio.comcaymanchem.com This interaction is a critical upstream step in the MAP kinase (MAPK) signaling cascade, a pathway central to regulating cell proliferation, differentiation, and survival. The inhibition of the Ras/Raf-1 complex was observed in a yeast two-hybrid assay system and was found to be concentration-dependent. biomol.comglpbio.comcaymanchem.com By disrupting this interaction, cyclo(delta-Ala-L-Val) can potentially halt the signal transduction that leads to uncontrolled cell growth.

Currently, detailed investigations into the specific effects of cyclo(delta-Ala-L-Val) on downstream apoptosis pathways, such as the activation of caspases or regulation of Bcl-2 family proteins, are not extensively documented in publicly available literature. The primary reported mechanism related to cell cycle control is its action on the Ras/Raf-1 signaling axis.

Table 1: Research Findings on Modulation of Cell Proliferation Pathways by cyclo(delta-Ala-L-Val)

| Target Pathway | Observed Effect | Assay System | Reference |

| Ras/Raf-1 Interaction | Inhibition of interaction in a concentration-dependent manner | Yeast two-hybrid assay | biomol.comglpbio.comcaymanchem.com |

Investigations into Other Cellular Phenotypes (e.g., Neuroprotection, Antioxidant Capacity)

While the class of diketopiperazines, to which cyclo(delta-Ala-L-Val) belongs, has been noted for a wide range of bioactivities including neuroprotective and anti-inflammatory effects, specific studies detailing the neuroprotective or antioxidant capacity of cyclo(delta-Ala-L-Val) itself are limited. nih.gov Research on other cyclic dipeptides has demonstrated potential in mitigating oxidative stress by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov However, dedicated studies to determine if cyclo(delta-Ala-L-Val) exhibits similar properties, such as scavenging reactive oxygen species or modulating cellular antioxidant defense pathways like the Nrf2 pathway, have not been prominently reported. Therefore, while the broader chemical family shows promise in these areas, the specific contributions of cyclo(delta-Ala-L-Val) to neuroprotection and antioxidant defense remain an area for future investigation.

Mechanisms of Antimicrobial Activity

Cyclo(delta-Ala-L-Val) is a secondary metabolite produced by various bacteria and fungi and has been identified as possessing antimicrobial properties. toku-e.comtoku-e.combioaustralis.com The mechanisms underlying its action are primarily linked to the disruption of bacterial communication and behavior rather than direct cytotoxic effects like cell wall or membrane destruction.

Disruption of Bacterial Cell Wall Synthesis

The synthesis of the bacterial cell wall, particularly the peptidoglycan layer, is a common target for many antibiotics. nih.govnih.gov This process involves a series of enzymatic steps, including the action of ligases and transpeptidases. nih.gov However, current literature does not indicate that the antimicrobial activity of cyclo(delta-Ala-L-Val) is due to the disruption of bacterial cell wall synthesis. Its reported mechanisms of action are centered on other cellular processes.

Membrane Permeability Alterations

Altering the integrity and permeability of the bacterial cell membrane is another established antimicrobial strategy, leading to leakage of cellular contents and dissipation of the membrane potential. wikipedia.org While some cyclic peptides, such as the ionophore valinomycin, function by transporting ions across lipid bilayers, there is no direct evidence to suggest that cyclo(delta-Ala-L-Val) acts by forming pores or otherwise disrupting the physical integrity of the bacterial cell membrane. nih.gov

Inhibition of Essential Microbial Enzymes or Processes

The most documented antimicrobial mechanism of cyclo(delta-Ala-L-Val) involves the modulation of essential bacterial processes, particularly quorum sensing (QS) and motility.

Interference with Quorum Sensing: Cyclo(delta-Ala-L-Val) has been identified as a signaling molecule that participates in quorum-sensing cross-talk. toku-e.com It can activate LuxR-based N-acylhomoserine lactone (AHL) biosensors. biomol.comcaymanchem.com More significantly, it acts as an antagonist to certain QS signals. It has been shown to block the activation of a biosensor by the quorum-sensing molecule N-(β-ketocaproyl)-L-homoserine lactone (3-oxo-C6-HSL) with a reported IC50 value of 0.8 mM. biomol.comcaymanchem.com By interfering with these signaling systems, cyclo(delta-Ala-L-Val) can disrupt the coordinated expression of virulence factors and biofilm formation in pathogenic bacteria. biomol.comtoku-e.com

Inhibition of Swarming Motility: The compound has been observed to inhibit the swarming motility of bacteria. In a notable study, cyclo(delta-Ala-L-Val) at a concentration of 15 µM was found to reduce the colony expansion of Serratia liquefaciens by 21%. biomol.comglpbio.comcaymanchem.com Swarming motility is a crucial virulence factor for many bacteria, enabling them to spread across surfaces and colonize new environments. Its inhibition represents a significant antimicrobial action that does not directly kill the bacteria but reduces their pathogenic potential.

Table 2: Research Findings on Mechanisms of Antimicrobial Activity of cyclo(delta-Ala-L-Val)

| Mechanism | Specific Effect | Target Organism/System | Concentration/IC50 | Reference |

| Quorum Sensing Modulation | Blocks activation by 3-oxo-C6-HSL | LuxR-based E. coli biosensor | IC50 = 0.8 mM | biomol.comcaymanchem.com |

| Motility Inhibition | Reduces colony expansion by 21% | Serratia liquefaciens | 15 µM | biomol.comglpbio.comcaymanchem.com |

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Structural Determinants for Specific Biological Activities

The biological profile of a diketopiperazine is not determined by the core ring alone but is exquisitely sensitive to the nature of the amino acid residues from which it is formed. The side chains, their stereochemistry, and any substitutions on the DKP ring itself are critical determinants of activity.

The identity and spatial orientation of the amino acid side chains are fundamental to the biological activity of diketopiperazines. mdpi.com The stereochemistry of the constituent amino acids—whether they are homochiral (LL or DD) or heterochiral (LD or DL)—dictates the orientation of the side chains relative to the central ring, which in turn affects how the molecule interacts with its biological target. mdpi.comresearchgate.net In many diketopiperazine-based compounds, the L-configuration of the amino acid residues is crucial for potent biological activity. jst.go.jp

For cyclo(delta-Ala-L-Val), the two side chains present distinct features. The L-Valine residue contributes a bulky, hydrophobic isopropyl group, while the dehydroalanine (B155165) (Δ-Ala) residue features an unsaturated C=C double bond, introducing planarity and reactivity. The L-stereochemistry of the valine component is critical for establishing the specific three-dimensional conformation necessary for its interactions. Studies on other diketopiperazines have shown that increasing the steric bulk of side chains can significantly impact activity, sometimes favorably by restricting the molecule into an active conformation. jst.go.jpju.edu.jo The unsaturated nature of the Δ-Ala side chain offers a potential site for covalent interactions or specific non-covalent contacts within a receptor binding pocket.

| Structural Feature | General Effect on Activity | Relevance to cyclo(Δ-Ala-L-Val) Analogues |

|---|---|---|

| Amino Acid Stereochemistry | Crucial for defining the 3D orientation of side chains. The L-form of amino acids is often required for potent cytotoxicity in certain DKP families. jst.go.jp Heterochiral (LD/DL) vs. homochiral (LL/DD) configurations alter the spatial arrangement of substituents. mdpi.com | The L-Val configuration is likely essential. Altering it to D-Val would create a diastereomer with a different 3D shape, expected to have a significantly different or abolished biological activity. |

| Side Chain Steric Bulk | Can enhance potency by promoting a conformation suitable for binding. Branched alkyl chains on associated rings have been shown to be critical for potent activity in some DKP derivatives. jst.go.jp | The bulky isopropyl group of valine is a key feature. Analogues could be designed with larger (e.g., tert-butyl) or smaller (e.g., alanine) side chains to probe the size limits of the binding pocket. |

| Side Chain Functionality | Aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups all contribute to target binding and cell penetration. mdpi.comjst.go.jp | The hydrophobic valine side chain likely engages in van der Waals interactions. The Δ-Ala double bond introduces electronic and geometric features distinct from a saturated side chain. |

Modifications to the core diketopiperazine ring, such as N-alkylation of the amide bonds, can significantly alter a compound's properties. Such substitutions can affect the hydrogen-bonding capacity of the molecule, its conformation, and its metabolic stability. frontiersin.org Studies on indole (B1671886) DKPs have shown that N-substituted diketopiperazines can lead to decreased antimicrobial activity, suggesting that the amide protons are important for target interaction in that context. frontiersin.org In other cases, substitutions on rings attached to the DKP core have been used to tune potency; for example, adding fluoro or benzoyl groups to a phenyl substituent on a DKP scaffold dramatically increased cytotoxic activity. jst.go.jp For cyclo(delta-Ala-L-Val), modifying the DKP ring itself would involve creating analogues, and based on existing research, would be expected to have a profound impact on its biological activity profile.

Rational Design Principles for Novel Cyclo(delta-Ala-L-Val) Analogues

Rational design aims to systematically modify a lead compound like cyclo(delta-Ala-L-Val) to improve its efficacy, selectivity, and pharmacokinetic properties. This involves strategies ranging from building molecules from scratch to incorporating unique chemical moieties.

De novo design utilizes computational tools to construct novel molecules tailored to fit a specific biological target. researchgate.netbiorxiv.org This approach is particularly powerful for designing peptide-based ligands. biorxiv.org For instance, a known protein target, such as the Raf-1 kinase, could be used as a template. caymanchem.com Computational algorithms can then design novel DKP structures that are predicted to bind with high affinity to the target's active site. researchgate.net This process can suggest optimal side chains to replace Δ-Ala and L-Val, leading to the design of entirely new cyclo(delta-Ala-L-Val) analogues with potentially superior kinase inhibitory activity or other desired biological functions.

A powerful strategy to create novel analogues is the incorporation of non-canonical amino acids (ncAAs). nih.govuminho.pt These are amino acids not found among the 20 common proteinogenic ones and can introduce unique steric, electronic, or conformational properties. conceptlifesciences.commdpi.com Replacing L-Valine with a different hydrophobic ncAA could fine-tune the interaction with a target protein. Substituting Δ-Ala with an ncAA containing a different functional group could introduce new hydrogen bonds or other interactions. The use of ncAAs can also enhance metabolic stability, a common challenge with peptide-based molecules. mdpi.comupc.edu

Peptide mimetics are compounds designed to mimic the essential structural features of a peptide, such as its secondary structure. thieme-connect.comnih.gov The rigid DKP ring of cyclo(delta-Ala-L-Val) itself serves as a constrained dipeptide mimetic. upc.edu This scaffold can be used as a template to construct more complex molecules that mimic larger peptide structures, such as β-turns, thereby enabling interaction with a wider range of protein surfaces. thieme-connect.comacs.org

| Non-Canonical Amino Acid (ncAA) Type | Example | Potential Advantage in Analogue Design |

|---|---|---|

| Constrained Aliphatic | Aminocyclohexane carboxylic acid | Introduces rigidity, restricts conformational freedom, potentially increasing binding affinity and stability. mdpi.com |

| Fluorinated Amino Acids | Trifluoro-alanine | Can enhance binding affinity through favorable fluorine interactions and improve metabolic stability and cell permeability. jst.go.jp |

| Homologues | Homovaline | Alters side-chain length and steric profile, allowing for probing of binding pocket dimensions. |

| N-Alkylated Amino Acids | N-methyl-valine | Increases resistance to proteolytic degradation and can favor specific backbone conformations. uminho.pt |

Computational Approaches in Lead Discovery and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into molecular interactions at an atomic level. frontiersin.orgsysrevpharm.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For cyclo(delta-Ala-L-Val), docking studies could be performed to model its interaction with targets like Raf-1 kinase or bacterial quorum sensing receptors. caymanchem.comresearchgate.netnih.gov The resulting models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org By synthesizing and testing a library of cyclo(delta-Ala-L-Val) analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding and the conformational flexibility of the system. nih.govfrontiersin.org An MD simulation of the cyclo(delta-Ala-L-Val)-Raf-1 kinase complex could help validate the docking pose and identify subtle dynamic interactions that contribute to binding, offering a more complete picture to guide lead optimization.

These computational methods, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the journey from a lead compound like cyclo(delta-Ala-L-Val) to a potential drug candidate. frontiersin.orgmdpi.com

| Computational Method | Primary Application | Example Objective for cyclo(Δ-Ala-L-Val) |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of a ligand to a receptor. frontiersin.orgnih.gov | To identify the binding pose of cyclo(Δ-Ala-L-Val) in the active site of Raf-1 kinase or LuxR-type quorum sensing receptors. caymanchem.com |

| QSAR | Correlating chemical structure with biological activity to predict the potency of new analogues. frontiersin.org | To build a predictive model for the quorum sensing inhibitory activity of a library of cyclo(Δ-Ala-L-Val) analogues with varied side chains. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of a ligand-protein complex to assess binding stability and conformational changes. nih.gov | To analyze the stability of the predicted binding mode of cyclo(Δ-Ala-L-Val) with its target and understand the flexibility of the complex over time. |

| De Novo Design | Generating novel molecular structures computationally that are tailored to a specific target site. biorxiv.org | To design new DKP-based molecules with optimized side chains for enhanced binding to a specific protein target. |

Virtual Screening and Ligand-Based Drug Design

In the absence of a high-resolution structure of a biological target, ligand-based drug design (LBDD) becomes an essential tool. toku-e.com This approach utilizes the chemical and biological information of known active molecules, like cyclo(delta-Ala-L-Val), to design new compounds. toku-e.com The core principle is that molecules with similar structures are likely to have similar biological activities.

Virtual screening of large compound libraries is a key computational technique in this process. nih.gov For cyclo(delta-Ala-L-Val), a ligand-based virtual screen could involve searching for compounds that share its key structural features, such as the diketopiperazine core and the specific side chains, to identify new potential quorum sensing inhibitors. Furthermore, pharmacophore models can be developed. A pharmacophore defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Based on the structure of cyclo(delta-Ala-L-Val) and related active diketopiperazines, a pharmacophore model for LuxR antagonism or Ras-Raf inhibition could be constructed and used to screen virtual libraries for novel scaffolds.

Another powerful LBDD method is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By synthesizing a series of analogs of cyclo(delta-Ala-L-Val) and measuring their biological activity (e.g., IC₅₀ for LuxR antagonism), a mathematical model can be built that correlates the physicochemical properties of the analogs with their activity. This model can then predict the activity of new, unsynthesized compounds, guiding the design process toward more potent molecules.

Structure-Based Drug Design and Molecular Docking

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) offers a more direct approach to inhibitor development. toku-e.com This method relies on analyzing the target's binding site to design molecules that fit with high affinity and specificity. frontiersin.org Given that cyclo(delta-Ala-L-Val) has known protein targets, including LuxR-type receptors and Ras, SBDD is a highly relevant strategy. nih.govbiomol.com

Molecular docking is a central technique in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov For example, the crystal structure of a LuxR-family protein could be used to dock cyclo(delta-Ala-L-Val) into its binding site. Competition studies suggest that it may compete with the native AHL signal molecule, N-(3-oxohexanoyl)-L-homoserine lactone, for the same binding site. nih.gov Docking simulations could elucidate the specific molecular interactions—such as hydrogen bonds, and hydrophobic interactions—that stabilize the complex. This structural insight is invaluable for designing modifications to the cyclo(delta-Ala-L-Val) structure to enhance these interactions and improve binding affinity. Studies on other diketopiperazine inhibitors have utilized homology models of their target synthases for such in silico docking analyses. frontiersin.org

The same principle applies to its activity as a Ras-Raf interaction inhibitor. biomol.comglpbio.com Docking cyclo(delta-Ala-L-Val) at the interface of the Ras-Raf complex could reveal how it disrupts this critical protein-protein interaction, paving the way for the structure-based design of more potent peptide or small molecule mimetics.

Predictive Modeling of Binding Affinity and Specificity

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. core.ac.uk For cyclo(delta-Ala-L-Val), predictive models can be used to rank potential analogs before undertaking costly and time-consuming chemical synthesis. These models can range from relatively simple scoring functions used in docking programs to more sophisticated methods like machine learning and deep learning. biomol.comcore.ac.uk

To build a predictive model, a dataset of cyclo(delta-Ala-L-Val) analogs and their corresponding experimental binding affinities is required. The table below illustrates a hypothetical dataset that could be used for this purpose. In this example, modifications are made to the valine side chain (R1) and the dehydroalanine moiety (R2) of the core diketopiperazine structure. Binding affinity for a target, such as a LuxR-type receptor, is measured experimentally (e.g., as Kᵢ, the inhibition constant).

| Compound ID | R1 Group (at Val position) | R2 Group (at ΔAla position) | Measured Binding Affinity (Kᵢ, nM) |

| cyclo(ΔAla-L-Val) | Isopropyl | Methylene (=CH₂) | 500 |

| Analog-01 | Methyl | Methylene (=CH₂) | 1200 |

| Analog-02 | Isobutyl | Methylene (=CH₂) | 450 |

| Analog-03 | Benzyl | Methylene (=CH₂) | 800 |

| Analog-04 | Isopropyl | Ethylidene (=CH-CH₃) | 350 |

| Analog-05 | Isopropyl | No unsaturation (Alanine) | 2500 |

This table is illustrative and does not represent real experimental data.

Using such data, a QSAR or machine learning model could be trained to identify the properties (e.g., size, hydrophobicity, charge of the R groups) that lead to stronger binding. These models can provide quantitative predictions of binding affinity, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency and specificity, thereby accelerating the drug discovery cycle.

Directed Evolution and Library Screening for Functional Variants

Beyond rational design, laboratory-based evolutionary and screening methods provide powerful tools for discovering and optimizing bioactive compounds like cyclo(delta-Ala-L-Val).

Directed evolution is a method that mimics natural selection in the laboratory to engineer proteins or enzymes with new or enhanced functions. sigmaaldrich.com While a small molecule like cyclo(delta-Ala-L-Val) cannot be directly evolved, the enzymes responsible for its biosynthesis can. Diketopiperazines are synthesized by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) or by a newer family of enzymes, the cyclodipeptide synthases (CDPSs). nih.govresearchgate.netoup.com These enzymatic assembly lines can be engineered to accept different amino acid building blocks, leading to the production of novel DKP analogs. nih.govoup.com

For instance, the NRPS or CDPS that produces the cyclo(L-Ala-L-Val) precursor could be subjected to directed evolution. By creating a library of enzyme mutants and selecting for those that incorporate amino acids other than alanine (B10760859) or valine, it is possible to generate a diverse collection of new DKP scaffolds. core.ac.uk Subsequent enzymatic dehydrogenation would yield a library of novel cyclo(delta-Ala-L-Val) analogs. This approach harnesses the power of evolution to explore chemical space that may not be readily accessible through traditional synthesis. illinois.edunih.gov